
Nilutamide
Vue d'ensemble
Description
Le nilutamide est un composé antiandrogène non stéroïdien principalement utilisé dans le traitement du cancer de la prostate. Il agit comme un antagoniste sélectif du récepteur des androgènes, empêchant les effets des androgènes tels que la testostérone et la dihydrotestostérone dans l'organisme . Ce composé a également été étudié pour son utilisation potentielle dans l'hormonothérapie fémininisante pour les femmes transgenres et pour traiter l'acné et la séborrhée chez les femmes .
Applications De Recherche Scientifique
Prostate Cancer Treatment
Nilutamide is primarily indicated for use in metastatic prostate cancer, often in combination with a gonadotropin-releasing hormone (GnRH) analog. It is particularly beneficial for patients who are intolerant to other therapies such as flutamide. While newer agents have largely supplanted this compound in clinical practice, it remains a viable option for specific patient populations .
Efficacy Data:
A meta-analysis involving 1,637 participants highlighted the following outcomes associated with this compound therapy:
Outcome | This compound Group | Placebo Group | Relative Risk (RR) | Confidence Interval (CI) |
---|---|---|---|---|
Response Rate | Higher | Lower | 1.77 | 1.46-2.14 |
Disease Progression | Lower | Higher | 0.59 | 0.47-0.73 |
Complete Response | Higher | Lower | 2.13 | 1.40-3.23 |
Overall Survival (months) | 24.3 - 27.3 | 18.9 - 24.2 | - | - |
Progression-Free Survival | 21.2 | 14.7 | - | - |
These results indicate that this compound significantly improves response rates and delays disease progression compared to placebo .
Case Studies
Several case studies have documented the effects and side effects of this compound therapy:
- Respiratory Symptoms : A study reported eight patients on this compound who developed respiratory issues, leading to an incidence rate of approximately 1% for this compound-induced interstitial pneumonitis. Patients exhibited improvement upon discontinuation of the drug or dosage reduction .
- Long-term Efficacy : In a long-term follow-up study, patients receiving this compound alongside orchiectomy demonstrated significant benefits concerning progression-free survival over an average follow-up period of 8.5 years .
- PSA Response : Another case study indicated that this compound treatment resulted in a prostate-specific antigen (PSA) response lasting four months, suggesting its potential effectiveness even after prolonged therapy .
Safety Profile
Common adverse effects associated with this compound include nausea and vomiting, which were frequently reported in clinical trials . Additionally, pulmonary complications have been noted, necessitating careful monitoring during treatment.
Mécanisme D'action
Target of Action
Nilutamide, a nonsteroidal anti-androgen, primarily targets androgen receptors .
Mode of Action
This compound competes with androgens, such as testosterone and dihydrotestosterone, for the binding of androgen receptors . By doing so, this compound blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the androgen signaling pathway. By blocking the action of androgens, this compound inhibits the stimulation of normal and malignant prostatic tissue growth . This results in the slowing down of prostate cancer progression .
Pharmacokinetics
This compound exhibits good bioavailability when administered orally . It is extensively metabolized in the liver, with at least five active metabolites identified . The elimination half-life of this compound ranges from 23 to 87 hours, with an average of 56 hours . Approximately 62% of this compound is excreted in the urine, with less than 10% excreted in the feces .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of normal and malignant prostatic tissue growth . By blocking the action of androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the efficacy of this compound. Additionally, factors such as the patient’s liver function can influence the metabolism and excretion of this compound .
Analyse Biochimique
Biochemical Properties
Nilutamide competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . This interaction with androgen receptors is the primary biochemical reaction involving this compound.
Cellular Effects
This compound’s primary cellular effect is to block the action of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue . By blocking these androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .
Temporal Effects in Laboratory Settings
This compound is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days . Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days . The mean elimination half-life of this compound determined in studies in which subjects received a single dose of 100 to 300 mg ranged from 38.0 to 59.1 hours .
Metabolic Pathways
This compound is extensively metabolized in the liver and lungs by CYP isoenzymes . At least five metabolites have been isolated from human urine .
Transport and Distribution
This compound is rapidly and completely absorbed, yielding high and persistent plasma concentrations . There is moderate binding of the drug to plasma proteins and low binding to erythrocytes .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound interacts with androgen receptors, which are typically located in the cytoplasm and nucleus of cells .
Méthodes De Préparation
Le nilutamide peut être synthétisé à l'aide de différentes méthodes. Une méthode courante implique l'utilisation de 3-trifluorométhyl-4-cyano chlorobenzène comme matière première, qui réagit avec la 5,5-diméthyl hydantoïne dans un solvant de diméthylsulfoxyde en conditions alcalines et en présence d'iodure de potassium comme catalyseur . Le produit brut obtenu est ensuite purifié par recristallisation . Une autre méthode implique la réaction d'un halogénoarène avec la N-triméthylsilyl imidazoline-1,3-dione, qui est plus simple, plus rapide et moins coûteuse à mettre en œuvre, offrant des rendements élevés et évitant les réactifs toxiques à base de métaux lourds .
Analyse Des Réactions Chimiques
Le nilutamide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents métabolites. Le processus d'oxydation implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction du this compound peuvent conduire à la formation de dérivés aminés. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Le this compound peut subir des réactions de substitution, où les groupes fonctionnels du cycle aromatique sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés nitro, tandis que la réduction peut produire des dérivés aminés.
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Le this compound est utilisé comme composé modèle dans des études portant sur la synthèse et la réactivité des antiandrogènes non stéroïdiens. Il est également utilisé dans le développement de nouvelles méthodes de synthèse et de mécanismes réactionnels.
Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle des récepteurs des androgènes dans divers processus physiologiques. Il est également utilisé dans des études portant sur le développement de nouvelles thérapies antiandrogènes.
Médecine : Le this compound est principalement utilisé dans le traitement du cancer de la prostate.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiandrogènes. Il est également utilisé dans le développement de nouvelles formulations de médicaments et de systèmes d'administration.
Mécanisme d'action
Le this compound exerce ses effets en inhibant de manière compétitive la liaison des androgènes au récepteur des androgènes . Cela empêche l'activation du récepteur par des androgènes comme la testostérone et la dihydrotestostérone, qui sont essentiels à la croissance et à la survie des cellules cancéreuses de la prostate . En bloquant l'action de ces hormones, le this compound peut ralentir la progression du cancer de la prostate et prolonger la vie des patients atteints de la maladie .
Comparaison Avec Des Composés Similaires
Le nilutamide est similaire à d'autres antiandrogènes non stéroïdiens tels que la bicalutamide et la flutamide . Le this compound possède une structure chimique unique qui lui confère des propriétés pharmacologiques distinctes. Par exemple, le this compound a une affinité plus élevée pour le récepteur des androgènes par rapport à la flutamide, mais une affinité plus faible par rapport à la bicalutamide . De plus, le this compound a une demi-vie plus longue par rapport à la flutamide, ce qui permet une administration moins fréquente .
Composés similaires
Bicalutamide : Un autre antiandrogène non stéroïdien utilisé dans le traitement du cancer de la prostate.
Flutamide : Un antiandrogène non stéroïdien avec une affinité plus faible pour le récepteur des androgènes par rapport au this compound.
Enzalutamide : Un antiandrogène non stéroïdien plus récent avec une efficacité plus élevée et un meilleur profil de sécurité par rapport au this compound.
Les propriétés uniques du this compound en font un composé précieux dans le traitement du cancer de la prostate et dans la recherche scientifique.
Activité Biologique
Nilutamide is a nonsteroidal antiandrogen primarily utilized in the treatment of metastatic prostate cancer. This article explores its biological activity, encompassing its mechanism of action, pharmacokinetics, efficacy in clinical settings, and associated case studies.
This compound functions as an androgen receptor antagonist , blocking the action of androgens produced by both adrenal and testicular sources. This blockade inhibits the growth of normal and malignant prostatic tissues, which are typically stimulated by these hormones. The compound does not exhibit affinity for progestogen, estrogen, or glucocorticoid receptors, making it a selective antiandrogen .
The specific actions include:
- Inhibition of Androgen Uptake : this compound prevents the binding of androgens to their receptors in target tissues.
- Reduction of Prostate Size : In animal studies, this compound administration resulted in a marked reduction in ventral prostate and seminal vesicle weights .
- Impact on Testosterone Levels : After initiation of treatment, serum testosterone levels fall to hypogonadal ranges within about two weeks .
Pharmacokinetics
This compound is characterized by rapid and complete absorption, achieving high plasma concentrations. Key pharmacokinetic parameters include:
- Half-life : Approximately 56 hours (range 23 to 87 hours), allowing for once-daily dosing .
- Protein Binding : About 84% bound to plasma proteins.
- Metabolism : Primarily metabolized in the liver; less than 2% is excreted unchanged in urine. The major metabolic pathway involves reduction of the nitro group, with metabolites showing varying degrees of androgen receptor binding affinity .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Absorption | Rapid and complete |
Half-life | 56 hours (23 - 87 hours) |
Protein Binding | 84% |
Excretion (unchanged) | <2% in urine |
Major Metabolite | Hydroxymethylnitro derivative |
Clinical Efficacy
This compound is typically administered in conjunction with surgical or chemical castration to enhance treatment outcomes for patients with advanced prostate cancer. Clinical studies have demonstrated that this compound improves:
- Objective Response Rates : Increases in tumor response rates when combined with orchiectomy.
- Bone Pain Relief : Reduction in metastatic bone pain and decreased analgesic consumption .
- Survival Rates : While this compound has shown improvements in certain clinical parameters, its impact on overall survival remains inconclusive compared to other antiandrogens like bicalutamide and flutamide .
Case Studies
- Long-Term Efficacy Study : A study involving patients treated with this compound plus castration reported improved responses in tumor markers and quality of life metrics. However, no significant survival advantage was noted compared to other treatments .
- Adverse Effects Analysis : Common side effects include mild reversible symptoms consistent with androgen depletion. Notably, some patients experienced delayed adaptation to dark environments after exposure to bright light, as well as transient increases in liver enzymes .
Comparative Analysis with Other Antiandrogens
This compound's efficacy has been compared with other nonsteroidal antiandrogens such as bicalutamide and flutamide. Research indicates that while this compound provides certain benefits when used alongside castration, it may not offer significant advantages over its counterparts regarding efficacy or safety profiles.
Table 2: Comparison of Antiandrogens
Propriétés
IUPAC Name |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXYUMMDTVBTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034165 | |
Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nilutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.19e-03 g/L | |
Record name | Nilutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. | |
Record name | Nilutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00665 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63612-50-0 | |
Record name | Nilutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63612-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nilutamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nilutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00665 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nilutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nilutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nilutamide interact with its target and what are the downstream effects?
A1: [, , , ] this compound functions as a competitive antagonist of the androgen receptor (AR). It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This binding blocks the androgenic response, which is crucial for the growth and proliferation of prostate cancer cells. Consequently, this compound inhibits the expression of androgen-regulated genes, including prostate-specific antigen (PSA), leading to tumor regression or slowed progression.
Q2: What is the molecular formula, weight, and relevant spectroscopic data of this compound?
A2: this compound is represented by the chemical formula C12H9F3N2O4. It has a molecular weight of 314.2 g/mol. While the provided research papers do not contain comprehensive spectroscopic data, they indicate that this compound can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) [] and Liquid Chromatography-Mass Spectrometry (LC-MS) []. The ultraviolet (UV) absorption maximum of this compound has been reported at 267 nm. []
Q3: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A4: [, ] this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It is extensively metabolized in the liver, primarily by the reduction of its nitro group to hydroxylamine and subsequently to a primary amino group. The primary route of elimination is through urine, mostly as metabolites. The terminal half-life of this compound is relatively long, allowing for once-daily dosing.
Q4: Does this compound interact with drug-metabolizing enzymes?
A5: [] Yes, research indicates that this compound can inhibit the activity of specific cytochrome P450 enzymes, particularly those involved in mephenytoin metabolism. This inhibition has implications for potential drug interactions, particularly with medications metabolized by these enzymes.
Q5: What evidence supports the efficacy of this compound in prostate cancer treatment?
A6: [, , , ] Multiple clinical trials have demonstrated that this compound, in combination with surgical or medical castration, effectively improves objective response rates in men with advanced prostate cancer. This combination therapy leads to better control of bone pain, urinary symptoms, and a longer time to disease progression compared to castration alone.
Q6: Are there known mechanisms of resistance to this compound?
A7: [] While the provided research does not extensively cover resistance mechanisms, it's known that prostate cancer can eventually progress despite initial response to antiandrogen therapy. This progression often involves the development of resistance to antiandrogens like this compound. Mechanisms can include AR mutations, AR amplification, and activation of alternative signaling pathways.
Q7: What are the known toxicological effects and safety concerns associated with this compound?
A8: [, , , ] The use of this compound has been associated with several adverse effects. Common side effects include:
Q8: Are there alternative antiandrogens to this compound, and how do they compare?
A9: [] Yes, other non-steroidal antiandrogens available for prostate cancer treatment include Flutamide and Bicalutamide. While all three drugs act as competitive AR antagonists, they differ in their chemical structures, pharmacokinetic profiles, and adverse effect profiles.
Q9: What analytical methods are employed for the detection and quantification of this compound?
A10: [, ] Various analytical techniques are used to characterize and quantify this compound. HPLC, often coupled with UV detection, is commonly used to assess drug purity and quantify the drug in formulations. LC-MS techniques offer enhanced sensitivity and selectivity for analyzing this compound and its metabolites in biological samples.
Q10: What resources are available for researchers studying this compound and related compounds?
A11: [] Several resources are valuable for researchers in this field. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.